5-(((4-Bromophenyl)imino)methyl)-N,N-dimethylfuran-2-amine
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Overview
Description
5-(((4-Bromophenyl)imino)methyl)-N,N-dimethylfuran-2-amine is a chemical compound that belongs to the class of imines It features a furan ring substituted with a dimethylamino group and a 4-bromophenyl imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((4-Bromophenyl)imino)methyl)-N,N-dimethylfuran-2-amine typically involves the condensation of 4-bromoaniline with N,N-dimethylfuran-2-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.
Medicine: Its derivatives may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: The compound can be used in the development of new polymers and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(((4-Bromophenyl)imino)methyl)-N,N-dimethylfuran-2-amine is not well-documented. based on its structure, it is likely to interact with biological targets through the imine group, which can form covalent bonds with nucleophilic sites in proteins or other biomolecules. The bromophenyl group may also contribute to its activity by facilitating interactions with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(((4-Bromophenyl)imino)methyl)phenol
- (E)-5-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol
- 2-(((4-Bromophenyl)amino)methyl)phenol
Uniqueness
5-(((4-Bromophenyl)imino)methyl)-N,N-dimethylfuran-2-amine is unique due to the presence of both a furan ring and a dimethylamino group, which can impart distinct electronic and steric properties. These features may enhance its reactivity and interaction with biological targets compared to similar compounds that lack these functional groups.
Biological Activity
5-(((4-Bromophenyl)imino)methyl)-N,N-dimethylfuran-2-amine, also known by its CAS number 748070-46-4, is a Schiff base compound that has garnered attention for its potential biological activities. Schiff bases are known for their diverse pharmacological properties, including antimicrobial, antidiabetic, and anticancer activities. This article focuses on the synthesis, characterization, and biological evaluation of this compound, highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C13H13BrN2O, with a molecular weight of 293.16 g/mol. The chemical structure can be represented as follows:
This structure indicates the presence of a furan ring, which is often associated with various biological activities.
Synthesis and Characterization
The synthesis of Schiff bases typically involves the condensation reaction between an amine and an aldehyde or ketone. In the case of this compound, the synthesis involves the reaction of N,N-dimethylfuran-2-amine with 4-bromobenzaldehyde. Characterization techniques such as FT-IR, NMR spectroscopy, and elemental analysis are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have demonstrated that Schiff bases exhibit broad-spectrum antimicrobial activity. For instance, compounds similar to this compound have shown significant inhibition against various bacterial strains including:
Bacterial Strain | Activity |
---|---|
Staphylococcus aureus | Active |
Escherichia coli | Moderate |
Bacillus subtilis | Active |
Pseudomonas aeruginosa | Moderate |
The antimicrobial mechanism is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Antidiabetic Activity
Schiff bases have also been evaluated for their antidiabetic properties. The inhibition of enzymes such as α-amylase and α-glucosidase is crucial in managing diabetes by slowing carbohydrate digestion and absorption. Preliminary findings indicate that derivatives of this compound demonstrate significant inhibitory effects:
Enzyme | Inhibition (%) |
---|---|
α-Amylase | 93.2% |
α-Glucosidase | 73.7% |
These results suggest that the compound may serve as a promising candidate for further development in diabetes management.
Anticancer Activity
The potential anticancer properties of Schiff bases have been explored through various in vitro studies. The interaction of these compounds with DNA has been studied using spectral analysis techniques, revealing significant binding affinity which may lead to anticancer effects:
Cell Line | IC50 (µM) |
---|---|
HL-60 (acute myeloid leukemia) | 1.1 - 4.4 |
Capan-1 (pancreatic adenocarcinoma) | Moderate |
HCT-116 (colorectal carcinoma) | Moderate |
The mechanism of action is believed to involve the induction of apoptosis through DNA intercalation and disruption of cellular processes.
Case Studies
Several case studies have documented the biological activities of related Schiff bases:
- Study on Antimicrobial Activity : A study conducted on similar compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria, supporting the broad-spectrum antimicrobial potential.
- Antidiabetic Evaluation : Research indicated that certain Schiff bases exhibited strong α-amylase and α-glucosidase inhibitory activities comparable to standard antidiabetic drugs.
- Anticancer Research : Investigations into DNA interactions revealed that some derivatives could induce significant cytotoxicity in cancer cell lines, highlighting their potential as anticancer agents.
Properties
Molecular Formula |
C13H13BrN2O |
---|---|
Molecular Weight |
293.16 g/mol |
IUPAC Name |
5-[(4-bromophenyl)iminomethyl]-N,N-dimethylfuran-2-amine |
InChI |
InChI=1S/C13H13BrN2O/c1-16(2)13-8-7-12(17-13)9-15-11-5-3-10(14)4-6-11/h3-9H,1-2H3 |
InChI Key |
JSCNJRRDJVXPFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(O1)C=NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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